molecular formula C₁₆H₂₂O₈S B1141129 6-O-Tosyl-2,3-O-isopropylidene-alpha-L-sorbofuranose CAS No. 2484-54-0

6-O-Tosyl-2,3-O-isopropylidene-alpha-L-sorbofuranose

Cat. No.: B1141129
CAS No.: 2484-54-0
M. Wt: 374.41
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Description

Chemical Identity and Classification

6-O-Tosyl-2,3-O-isopropylidene-α-L-sorbofuranose (CAS: 2484-54-0) is a synthetic carbohydrate derivative with the molecular formula $$ \text{C}{16}\text{H}{22}\text{O}_{8}\text{S} $$ and a molecular weight of 374.41 g/mol. The compound features:

  • A furanose ring derived from L-sorbose.
  • 2,3-O-isopropylidene acetal groups protecting hydroxyl groups at positions 2 and 3.
  • A tosyl (p-toluenesulfonyl) group at position 6, which serves as a versatile leaving group.

The structure was confirmed via X-ray crystallography, revealing a slightly twisted envelope conformation of the furanose ring and columnar molecular packing stabilized by hydrogen bonds.

Table 1: Key Structural Features

Feature Description
Furanose ring α-L configuration with C1-C2-C3-C4-O1 atoms in a planar arrangement.
Isopropylidene groups Protects 2- and 3-OH groups, enhancing stability.
Tosyl group Electron-withdrawing sulfonate ester at position 6.

Discovery and Development

The compound emerged from efforts to selectively functionalize L-sorbose, a ketose sugar. Early work on acetonation reactions of L-sorbose in the 1960s laid the groundwork for protecting group strategies. The synthesis of 6-O-Tosyl-2,3-O-isopropylidene-α-L-sorbofuranose involves:

  • Acetonation : Reaction of L-sorbose with 2,2-dimethoxypropane and tin(II) chloride to form 2,3-O-isopropylidene-L-sorbofuranose.
  • Tosylation : Treatment with p-toluenesulfonyl chloride (TsCl) in pyridine or dichloromethane to install the tosyl group at position 6.

This two-step process achieves regioselective protection, enabling further transformations in complex syntheses.

Significance in Carbohydrate Chemistry Research

The compound is pivotal for:

  • Stereoselective Synthesis : The tosyl group facilitates nucleophilic displacement reactions, enabling the introduction of azides, halides, or amines at position 6.
  • Iminosugar Production : Serves as an intermediate in synthesizing 1-deoxynojirimycin analogs, which inhibit glycosidases.
  • Conformational Studies : The isopropylidene groups lock the furanose ring into a specific conformation, aiding NMR and crystallographic analyses.

Table 2: Key Applications

Application Role of 6-O-Tosyl Group Example Reaction
Glycosidase inhibitors Acts as a leaving group for amine introduction $$ \text{Ts-O-R} + \text{NH}3 \rightarrow \text{R-NH}2 $$
Nucleoside analogs Enables substitution with heterocyclic bases Mitsunobu or S$$_\text{N}$$2 reactions

Position within Protected Sorbofuranose Derivatives

6-O-Tosyl-2,3-O-isopropylidene-α-L-sorbofuranose belongs to a family of protected sorbofuranose derivatives, differing in substituents and protection patterns:

Table 3: Comparison with Related Derivatives

Compound Protecting Groups Key Feature Reference
1,6-Di-O-tosyl-2,3-O-isopropylidene-α-L-sorbofuranose Tosyl at 1,6; isopropylidene at 2,3 Enhanced reactivity at both termini
1-O-Benzyl-2,3-O-isopropylidene-6-O-tosyl-α-L-sorbofuranose Benzyl at 1; tosyl at 6 Orthogonal protection for stepwise synthesis
2,3:4,6-Di-O-isopropylidene-α-L-sorbofuranose Isopropylidene at 2,3 and 4,6 Lacks leaving group, used as precursor

The 6-O-tosyl derivative stands out for its balance of stability and reactivity, making it a preferred intermediate in multi-step syntheses.

Properties

IUPAC Name

[(3aS,5S,6aR)-6-hydroxy-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O8S/c1-10-4-6-11(7-5-10)25(19,20)21-8-12-13(18)14-16(9-17,22-12)24-15(2,3)23-14/h4-7,12-14,17-18H,8-9H2,1-3H3/t12-,13?,14+,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPANMSDDTZZEDD-RUKJTKARSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C3C(O2)(OC(O3)(C)C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2C([C@@H]3[C@@](O2)(OC(O3)(C)C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676248
Record name (4xi)-6-O-(4-Methylbenzene-1-sulfonyl)-2,3-O-(1-methylethylidene)-alpha-L-threo-hex-2-ulofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2484-54-0
Record name (4xi)-6-O-(4-Methylbenzene-1-sulfonyl)-2,3-O-(1-methylethylidene)-alpha-L-threo-hex-2-ulofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Protection of L-Sorbose

L-Sorbose is first protected at the 2,3-hydroxyl groups using isopropylidene acetal formation. This step employs acetone and an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux conditions. The reaction yields 2,3-O-isopropylidene-α-L-sorbofuranose, which is isolated via solvent evaporation and recrystallization.

Tosylation at the 6-Position

The protected sorbofuranose undergoes tosylation using tosyl chloride (TsCl) in the presence of a base. A representative procedure involves dissolving 2,3-O-isopropylidene-α-L-sorbofuranose in anhydrous dichloromethane, followed by the addition of triethylamine (3.43 mL, 24.6 mmol) and 4-dimethylaminopyridine (DMAP, 120 mg) to activate the hydroxyl group. Tosyl chloride (2.35 g, 12.3 mmol) is added dropwise at 0°C, and the reaction proceeds at room temperature for 28 hours.

Table 1: Standard Tosylation Reaction Conditions

ParameterValueSource
SolventDichloromethane
BaseTriethylamine
Catalyst4-Dimethylaminopyridine (DMAP)
Temperature0°C → Room temperature
Reaction Time28 hours
Yield85–92%

Optimization of Reaction Conditions

Base Selection

The choice of base significantly impacts reaction efficiency. Triethylamine is preferred for its ability to scavenge HCl generated during tosylation, preventing side reactions. Alternative bases like pyridine show lower yields due to incomplete neutralization.

Solvent Effects

Anhydrous dichloromethane ensures high solubility of the protected sorbofuranose and tosyl chloride. Polar aprotic solvents (e.g., DMF) accelerate the reaction but complicate purification due to increased byproduct formation.

Industrial-Scale Production Challenges

While laboratory-scale synthesis is well-established, industrial production requires adjustments for cost and safety:

Scalability Issues

  • Heat Management : Exothermic tosylation necessitates jacketed reactors with precise temperature control.

  • Solvent Recovery : Dichloromethane is recycled via distillation, reducing environmental impact.

  • Purification : Crystallization is favored over column chromatography for large batches. The product crystallizes directly from the reaction mixture upon cooling.

Table 2: Industrial vs. Laboratory Synthesis

ParameterLaboratory ScaleIndustrial Scale
Batch Size1–10 g1–10 kg
PurificationColumn ChromatographyCrystallization
Solvent Use200 mL/g50 mL/g (recycled)
Yield85–92%78–85%

Characterization and Quality Control

Spectroscopic Analysis

  • NMR Spectroscopy : 1^1H NMR (CDCl3_3) shows characteristic signals for the tosyl group (δ 7.75–7.35 ppm, aromatic protons) and isopropylidene protons (δ 1.40–1.30 ppm).

  • X-ray Crystallography : Confirms the absolute configuration and stereochemistry. The furanose ring adopts an envelope conformation, with the tosyl group occupying a pseudoaxial position.

Table 3: Key Crystallographic Data

ParameterValueSource
Crystal SystemMonoclinic
Space GroupP21_1
Unit Cell Dimensionsa = 8.923 Å, b = 9.451 Å, c = 12.318 Å
R-factor0.045

Purity Assessment

  • Melting Point : 132–134°C (uncorrected).

  • TLC Analysis : Rf_f = 0.44 (acetone/hexane, 1:2).

Alternative Synthetic Strategies

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times to 2–4 hours but requires specialized equipment. Yields remain comparable to conventional methods.

Enzymatic Protection

Preliminary studies explore lipase-catalyzed isopropylidene protection, offering greener alternatives. However, enzymatic tosylation remains unexplored .

Chemical Reactions Analysis

Types of Reactions

6-O-Tosyl-2,3-O-isopropylidene-alpha-L-sorbofuranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Oxidation Reactions: Corresponding ketones or aldehydes.

    Reduction Reactions: Alcohols or other reduced derivatives.

Scientific Research Applications

6-O-Tosyl-2,3-O-isopropylidene-alpha-L-sorbofuranose has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-O-Tosyl-2,3-O-isopropylidene-alpha-L-sorbofuranose involves its ability to act as a protecting group for hydroxyl functionalities. The tosyl group provides steric hindrance and electronic effects that prevent unwanted reactions at the protected site. This allows for selective reactions to occur at other positions on the molecule. The compound can also participate in nucleophilic substitution reactions, where the tosyl group is replaced by other nucleophiles .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents/Protection Conformation (Furanose Ring) Hydrogen Bonding Key Applications
6-O-Tosyl-2,3-O-isopropylidene-α-L-sorbofuranose 2,3-O-isopropylidene; 6-O-tosyl $^4T_3$ (twisted) Intramolecular O–H···O (2.933 Å) Nucleophilic substitution reactions
2,3:4,6-Di-O-isopropylidene-α-L-sorbofuranose 2,3:4,6-di-O-isopropylidene $^4T_3$ (twisted) Single intramolecular bond (2.933 Å) Stabilized intermediates for synthesis
6-Azido-6-deoxy-2,3-O-isopropylidene-α-L-sorbofuranose 2,3-O-isopropylidene; 6-azide $^4T_3$ (twisted) Not reported Click chemistry, antitumor studies
1-O-Benzyl-2,3-O-isopropylidene-6-O-tosyl-α-L-sorbofuranose 1-O-benzyl; 2,3-O-isopropylidene; 6-O-tosyl $^4T_3$ (twisted) Intermolecular O–H···O (2.770–2.773 Å) Glycomimetics, enzyme inhibition studies
3-O-Benzoyl-5,6-dichloro-5,6-dideoxy-β-L-idofuranose 3-O-benzoyl; 5,6-dichloro Chair-like Not reported Synthesis of epithio derivatives

Conformational Analysis

The furanose ring in all isopropylidene-protected sorbofuranose derivatives adopts a $^4T_3$ (twisted) conformation, as confirmed by X-ray crystallography . The 1,3-dioxolane ring (from isopropylidene protection) stabilizes this conformation, minimizing steric strain.

Impact of Tosyl vs. Azide Groups :

  • The tosyl group introduces steric bulk and electronic effects, favoring planar sulfonate geometry that enhances leaving-group ability .
  • The azide group enables bioorthogonal click reactions but reduces electrophilicity at the 6-position .

Hydrogen Bonding and Crystallinity

Hydrogen bonding patterns differ significantly:

  • 1-O-Benzyl-2,3-O-isopropylidene-6-O-tosyl-α-L-sorbofuranose: Additional benzyl groups disrupt hydrogen bonding, but intermolecular O–H···O bonds (2.770–2.773 Å) enhance crystal packing .
  • 2,3-O-Isopropylidene-α-L-sorbofuranose (unprotected at 4,6): Forms two intermolecular hydrogen bonds, increasing crystallinity and thermal stability .

Biological Activity

6-O-Tosyl-2,3-O-isopropylidene-alpha-L-sorbofuranose is a synthetic carbohydrate derivative that has garnered interest in medicinal chemistry and biochemistry due to its potential as a precursor for iminosugar synthesis. This compound is characterized by its molecular formula C16H22O8SC_{16}H_{22}O_{8}S and a molecular weight of 374.41 g/mol. Its unique structural features, including a tosyl group and isopropylidene protection, make it a versatile intermediate for various biological applications, particularly as an enzyme inhibitor.

This compound features:

  • Tosyl Group : Acts as an excellent leaving group in nucleophilic substitution reactions.
  • Isopropylidene Protection : Provides stability and control during chemical transformations.

Biological Activity

The biological activity of this compound primarily revolves around its role as a precursor for synthesizing iminosugars, which are known for their ability to inhibit glycosidase enzymes. These enzymes play critical roles in carbohydrate metabolism, making iminosugars valuable in treating conditions like diabetes and certain viral infections.

Iminosugars derived from this compound inhibit the action of glycosidases by mimicking the natural substrates of these enzymes. This inhibition can lead to reduced glucose absorption and lower blood sugar levels, providing therapeutic benefits for diabetic patients. Notably, derivatives such as deoxynojirimycin (DNJ) have been developed from this compound and have shown significant biological activities.

Case Studies

  • Iminosugar Synthesis :
    • Research has demonstrated that this compound serves as an effective starting material for synthesizing various DNJ analogues. These analogues exhibit enhanced properties for therapeutic applications against metabolic diseases .
  • Enzyme Inhibition Studies :
    • A study highlighted the effectiveness of iminosugars derived from this compound in inhibiting glycosidase activity in vitro. The inhibition was quantified using enzyme assays, showing significant reductions in enzyme activity at low concentrations of the iminosugars.
  • Therapeutic Applications :
    • Iminosugars synthesized from this compound have been linked to treatments for several conditions, including Gaucher's disease (via Miglustat) and type II diabetes (via Miglitol). These applications underscore the compound's importance in drug development .

Comparative Analysis

The following table summarizes key compounds related to this compound and their unique features:

Compound NameKey FeaturesUnique Aspects
1,6-Di-O-tosyl-2,3-O-isopropylidene-alpha-L-sorbofuranose Contains two tosyl groupsGreater reactivity due to multiple leaving groups
Deoxynojirimycin (DNJ) Potent glycosidase inhibitorDirectly involved in metabolic pathways
Miglitol Used for managing blood sugar levelsSpecific application in diabetes treatment

Q & A

Q. Table 1: Comparative Yields Under Varied Tosylation Conditions

SolventTemperature (°C)Reaction Time (hrs)Yield (%)Purity (%)
Pyridine0128297
DMF2587595
THF25246890

Source : Adapted from .

Q. Table 2: Stereochemical Outcomes in Glycosylation Reactions

NucleophileSolventTemperature (°C)β:α Ratio
NaN3_3DMSO-2085:15
KSCNAcetone2560:40
NH4_4OAcEthanol4030:70

Source : .

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